2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride
CAS No.: 65178-90-7
Cat. No.: VC2466636
Molecular Formula: C17H14Cl2O3
Molecular Weight: 337.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride - 65178-90-7](/images/structure/VC2466636.png)
Specification
CAS No. | 65178-90-7 |
---|---|
Molecular Formula | C17H14Cl2O3 |
Molecular Weight | 337.2 g/mol |
IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride |
Standard InChI | InChI=1S/C17H14Cl2O3/c1-17(2,16(19)21)22-14-9-5-12(6-10-14)15(20)11-3-7-13(18)8-4-11/h3-10H,1-2H3 |
Standard InChI Key | JOHXGAFWXKHHFM-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Features
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride contains several key structural elements that define its chemical behavior. The core structure consists of two aromatic rings connected by a carbonyl linkage, with one ring further substituted by a chlorine atom. The other aromatic ring connects to a 2-methylpropanoyl chloride moiety through an oxygen bridge. This arrangement creates a molecule with multiple reaction sites and distinctive conformational properties.
The molecular structure can be derived from the related compounds in the search results, particularly the methyl ester (C₁₈H₁₇ClO₄) and the parent carboxylic acid . The compound features a diaryl ketone system (benzoyl group) with para-chloro substitution on one ring, connected to a reactive acyl chloride functional group. Based on structural data from related compounds, the dihedral angle between the mean planes of the benzene rings would likely be between 53.4° (as observed in the methyl ester) and 126.8° (as observed in the ethyl ester), indicating considerable conformational flexibility .
Chemical Properties
The chemical behavior of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride is primarily dictated by the high reactivity of the acyl chloride functional group. This reactive center makes the compound susceptible to nucleophilic attack, particularly from water, alcohols, and amines. The compound would be expected to readily undergo hydrolysis in moist environments, converting to the corresponding carboxylic acid observed in the literature .
The presence of the electron-withdrawing chlorobenzoyl group likely influences the electronic distribution within the molecule, potentially affecting the reactivity of the acyl chloride. The compound would demonstrate characteristic IR absorption bands for the acyl chloride (around 1800 cm⁻¹) in addition to those observed for related compounds, such as the aromatic C-C stretching (1585 cm⁻¹), C-O-C asymmetric stretching (1253 cm⁻¹), and specific absorption bands for the halide groups .
Synthesis Methods
Alternative Synthetic Routes
An alternative approach could involve starting from the methyl or ethyl ester derivatives described in the literature. These compounds could be hydrolyzed to the carboxylic acid and subsequently converted to the acyl chloride in a two-step process. The synthesis of the methyl ester is well-documented in the available research, providing a viable starting point for this synthetic pathway .
The experimental details reported for the preparation of related compounds offer valuable insights for optimizing the synthesis conditions. For instance, the preparation of the methyl and ethyl esters involved dissolving the carboxylic acid in hydrochloricacid-methanol or hydrochloricacid-ethanol solution (respectively), heating to 338.15 K under a nitrogen atmosphere for 3 hours, followed by workup procedures involving dichloromethane extraction . Similar conditions, with appropriate modifications for acyl chloride formation, could be applied to the synthesis of the target compound.
Characterization Data
Crystallographic Properties
Based on crystallographic data from related compounds, certain structural features can be predicted for 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride. The methyl ester analogue crystallizes in an orthorhombic system with space group Pbca, featuring a dihedral angle of 53.4(1)° between the mean planes of the benzene rings . In contrast, the ethyl ester demonstrates a significantly different dihedral angle of 126.8(1)° .
This substantial conformational difference between closely related compounds suggests that the target acyl chloride might adopt variable conformations depending on crystallization conditions. The crystal structure would likely exhibit weak intermolecular C—H⋯O interactions, as observed in both the methyl and ethyl ester derivatives .
Table 1: Comparison of Crystallographic Parameters of Related Compounds
Parameter | Methyl Ester | Ethyl Ester | Predicted for Acyl Chloride |
---|---|---|---|
Dihedral Angle | 53.4(1)° | 126.8(1)° | 50-130° (variable) |
Crystal System | Orthorhombic | Not fully specified | Likely orthorhombic |
Space Group | Pbca | Not fully specified | Potentially Pbca |
Intermolecular Interactions | Weak C—H⋯O | Weak C—H⋯O | Weak C—H⋯O and potential Cl···O |
Reactivity and Chemical Transformations
Reactions with Nucleophiles
The acyl chloride functionality in 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride makes it particularly susceptible to nucleophilic attack. This reactivity can be harnessed for various synthetic transformations, including the preparation of esters, amides, and related derivatives. The literature already documents the methyl and ethyl esters of the parent carboxylic acid, suggesting that the acyl chloride would readily react with alcohols to form the corresponding esters .
The compound would undergo the following key reactions:
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Hydrolysis: Rapid conversion to the carboxylic acid in the presence of water
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Alcoholysis: Formation of esters when treated with alcohols (e.g., methanol yields the methyl ester)
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Aminolysis: Formation of amides when treated with primary or secondary amines
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Reduction: Conversion to an aldehyde or alcohol using appropriate reducing agents
These transformations highlight the synthetic utility of the compound as a versatile intermediate in organic synthesis pathways, particularly for the preparation of pharmaceutical derivatives.
Stability Considerations
Due to the reactive nature of the acyl chloride functionality, 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride would demonstrate limited stability under ambient conditions. The literature indicates that the related carboxylic acid undergoes stability testing, showing good stability under accelerated conditions (40±2°C, 75±5% humidity, 6 months) and long-term conditions (25±2°C, 60±10% humidity, 12 months) .
In contrast, the acyl chloride would require stringent storage conditions to prevent degradation, including:
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Storage under anhydrous conditions
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Protection from atmospheric moisture
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Potentially low-temperature storage to minimize decomposition
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Use of inert gas atmosphere during handling
These precautions would be essential to maintain the integrity of the compound for synthetic applications.
Applications and Significance
Pharmaceutical Relevance
The structural similarity of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride to fenofibrate and its derivatives suggests potential applications in pharmaceutical synthesis. Fenofibrate, chemically designated as isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, is a widely used lipid-modifying medication for treating hyperlipidemia . The acyl chloride could serve as a key intermediate in the synthesis of fenofibrate and related analogues.
The literature identifies certain derivatives as "Fenofibrate Impurity D" (specifically the methyl ester), indicating the regulatory importance of understanding these compounds in pharmaceutical quality control . The acyl chloride could potentially serve as a reagent for preparing various ester derivatives for comparative analysis in impurity profiling studies.
Research Applications
Beyond pharmaceutical synthesis, 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride offers utility in various research contexts:
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As a chemical intermediate for preparing libraries of related compounds with modified functional groups
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For structure-activity relationship studies in medicinal chemistry
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As a model compound for investigating acyl transfer reactions
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For the development of novel synthetic methodologies
The reactive nature of the acyl chloride functionality provides opportunities for diverse chemical transformations, making this compound a versatile building block in organic synthesis.
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